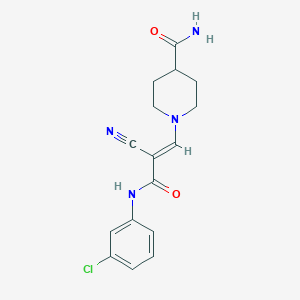

(E)-1-(3-((3-chlorophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide

Description

This compound is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a (3-chlorophenyl)amino group, a cyano group, and a ketone-enone system.

Properties

IUPAC Name |

1-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-2-1-3-14(8-13)20-16(23)12(9-18)10-21-6-4-11(5-7-21)15(19)22/h1-3,8,10-11H,4-7H2,(H2,19,22)(H,20,23)/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUVWCASRLSRTJ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((3-chlorophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide, a compound with the molecular formula C16H17ClN4O2, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.

The compound features a piperidine ring substituted with a chlorophenyl group and a cyano-enone moiety, which are critical for its biological activity. The structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClN4O2 |

| Molecular Weight | 332.79 g/mol |

| IUPAC Name | This compound |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, preventing cancer cells from proliferating.

- Apoptotic Pathways : It increases the Bax/Bcl-2 ratio and activates caspase 9, leading to programmed cell death.

In a comparative study, compounds similar to this compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating its potent antitumor activity .

Enzyme Inhibition

The compound also demonstrates significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have reported strong inhibitory effects with IC50 values comparable to established AChE inhibitors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity against various strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

These findings suggest that the compound may be useful in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds with piperidine moieties. For example, one study synthesized a series of piperidine derivatives and evaluated their pharmacological effects, noting that modifications to the piperidine structure could enhance biological activity significantly . Another research highlighted that compounds bearing similar functionalities exhibited strong urease inhibitory activity, further supporting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the compound with two structurally related analogs from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted:

| Parameter | (E)-1-(3-((3-Chlorophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide | 1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide [1] | N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide [2] |

|---|---|---|---|

| Core Structure | Piperidine-4-carboxamide | Piperidine-4-carboxamide fused with pyrido[1,2-a]pyrimidin-4-one | Piperidine-3-carboxamide |

| Substituents | 3-Chlorophenyl, cyano, ketone-enone | 1,1-Dioxidotetrahydro-3-thiophenyl, cyano, pyrido-pyrimidinone | 4-Chlorophenyl, furan-2-yl benzoyl |

| Molecular Formula | Not explicitly provided (estimated: ~C₁₆H₁₆ClN₅O₂) | C₂₂H₂₄N₆O₅S | C₂₈H₃₀Cl₃N₇O₅S |

| Molecular Weight | ~360 g/mol (estimated) | 484.531 g/mol | 683.01 g/mol |

| Key Functional Groups | Chlorophenyl, cyano, carboxamide | Sulfone, cyano, pyrido-pyrimidinone | Furan, trichlorobenzamide, sulfonamide |

| Potential Bioactivity | Hypothesized kinase inhibition (chlorophenyl motif) | Sulfone and pyrido-pyrimidinone suggest protease inhibition or anti-inflammatory activity | Trichlorobenzamide and sulfonamide motifs imply antimicrobial or kinase modulation |

Structural and Functional Insights:

Chlorophenyl vs. Sulfone Groups : The target compound’s 3-chlorophenyl group may enhance lipophilicity and membrane permeability compared to the sulfone-containing analog [1], which could improve solubility but reduce metabolic stability.

Heterocyclic Additions: The pyrido-pyrimidinone and furan-benzoyl systems in the analogs [2] introduce aromaticity and hydrogen-bonding capacity absent in the target compound, possibly broadening target selectivity.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s simpler structure (lacking fused heterocycles) may offer easier synthesis and scalability compared to the pyrido-pyrimidinone analog [1].

- Thermodynamic Stability : The E-configuration in all three compounds suggests a preference for planar, conjugated systems, which may enhance binding to flat enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.